molecular formula C9H11ClN4O2 B13346820 5-Chloro-7-methoxy-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine

5-Chloro-7-methoxy-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B13346820
M. Wt: 242.66 g/mol
InChI Key: LPTQTKNDLZCASL-UHFFFAOYSA-N
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Description

5-Chloro-7-methoxy-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-methoxy-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-chloro-7-methoxy-2H-pyrazolo[4,3-d]pyrimidine with 2-methoxyethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and can significantly reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methoxy-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[4,3-d]pyrimidine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Chloro-7-methoxy-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-7-methoxy-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it can inhibit tyrosine kinases, leading to the disruption of signaling pathways that promote cancer cell growth . The compound may also induce apoptosis in cancer cells by activating pro-apoptotic proteins and downregulating anti-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-7-methoxy-2H-pyrazolo[4,3-d]pyrimidine: Lacks the 2-methoxyethyl group but shares the core structure.

    7-Methoxy-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine: Lacks the chlorine atom at position 5.

    5-Chloro-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine: Lacks the methoxy group at position 7.

Uniqueness

5-Chloro-7-methoxy-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine is unique due to the presence of both the chlorine atom at position 5 and the 2-methoxyethyl group. This combination of substituents can enhance its biological activity and selectivity compared to similar compounds .

Properties

Molecular Formula

C9H11ClN4O2

Molecular Weight

242.66 g/mol

IUPAC Name

5-chloro-7-methoxy-2-(2-methoxyethyl)pyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C9H11ClN4O2/c1-15-4-3-14-5-6-7(13-14)8(16-2)12-9(10)11-6/h5H,3-4H2,1-2H3

InChI Key

LPTQTKNDLZCASL-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C2C(=N1)C(=NC(=N2)Cl)OC

Origin of Product

United States

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